molecular formula C20H19ClN4O2 B11977883 N'-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302917-96-0

N'-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11977883
CAS No.: 302917-96-0
M. Wt: 382.8 g/mol
InChI Key: PLCBTHFKXDPBOP-LPYMAVHISA-N
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Description

N'-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based acylhydrazone derivative characterized by:

  • A pyrazole core substituted at the 3-position with a 3-ethoxyphenyl group.
  • An ethylidene hydrazide moiety linked to a 2-chlorophenyl group. Its synthesis typically involves condensation of a pyrazole carbohydrazide with a substituted acetophenone derivative, followed by structural validation via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography (using programs like SHELXL) .

Properties

CAS No.

302917-96-0

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19ClN4O2/c1-3-27-15-8-6-7-14(11-15)18-12-19(24-23-18)20(26)25-22-13(2)16-9-4-5-10-17(16)21/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

PLCBTHFKXDPBOP-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 3-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

Compound Name 3-Position Substituent Key Findings Reference
Target Compound 3-Ethoxyphenyl Ethoxy group enhances lipophilicity and π-π interactions. -
N′-[(E)-1-(2-Cl-Ph)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 2-Thienyl Thiophene improves electron delocalization; moderate antibacterial activity .
3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-F-Ph)ethylidene]-1H-pyrazole-5-carbohydrazide 2-Ethoxyphenyl Ortho-ethoxy increases steric hindrance, reducing binding affinity .

Key Observations :

  • 3-Ethoxyphenyl (meta-substitution) optimizes steric and electronic effects for target engagement compared to ortho-substituted analogs.
  • Heterocyclic substituents (e.g., thienyl) may enhance antibacterial activity but reduce metabolic stability due to higher reactivity .

Substituent Effects on the Ethylidene Hydrazide Moiety

Compound Name Ethylidene Group Key Findings Reference
Target Compound 2-Chlorophenyl Chlorine’s electron-withdrawing effect enhances halogen bonding and potency. -
3-(3-Ethoxyphenyl)-N′-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide 1-Naphthyl Bulkier naphthyl group improves aromatic stacking but reduces solubility.
N′-[(E)-1-(3-NO₂-Ph)ethylidene]-3-Ph-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl Nitro group increases electron deficiency, potentially enhancing reactivity .
3-(3-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide p-Tolyl Methyl group (electron-donating) lowers binding affinity compared to Cl .

Key Observations :

  • 2-Chlorophenyl balances lipophilicity and electronic effects, making it favorable for membrane permeability and target interactions.
  • Bulky substituents (e.g., naphthyl) may hinder binding in sterically restricted active sites .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(2-Thienyl) Analog 4-Fluorophenyl Analog
LogP ~3.8 (estimated) ~3.2 ~3.5
Solubility (µg/mL) <10 (aqueous) 15–20 <5
Plasma Protein Binding High (Cl enhances binding) Moderate High (F reduces metabolism)

Biological Activity

N'-(1-(2-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Research indicates that pyrazole derivatives exhibit significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20ClN3O2
  • Molecular Weight : 357.84 g/mol

The compound features a pyrazole core, which is known for its ability to interact with various biological targets due to its unique electronic and steric properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may possess significant cytotoxicity against these cancer types.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies have shown that related pyrazole compounds can induce apoptosis in cancer cells, leading to cell death and reduced tumor growth.
  • Inhibition of Cell Migration : The compound may also inhibit the migration of cancer cells, thereby preventing metastasis.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Study on Cytotoxicity

A study conducted by Xia et al. evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The findings indicated that certain derivatives exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 49.85 µM . This supports the notion that modifications in the pyrazole structure can enhance biological activity.

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